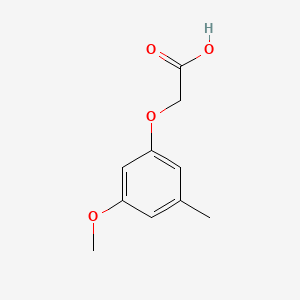

2-(3-Methoxy-5-methylphenoxy)acetic acid

Description

Historical Perspectives on Phenoxyacetic Acid Scaffolds in Biological Science

The story of phenoxyacetic acids is deeply intertwined with the development of modern agriculture and plant biology. The journey began with the discovery of auxins, a class of plant hormones that regulate growth and development. wikipedia.org Scientists in the 1920s, including Frits Went, first described the existence of these growth-promoting substances. wikipedia.orgnih.gov This foundational work led to the isolation and characterization of the most abundant natural auxin, indole-3-acetic acid (IAA). wikipedia.orgphytohormones.info

The discovery of IAA's structure spurred chemists to synthesize analogues in the 1940s, leading to the creation of the first synthetic auxins, a class to which phenoxyacetic acids belong. wikipedia.orgencyclopedia.pub These synthetic compounds were found to mimic the action of natural auxins, often with greater potency and stability. ufl.eduigem.org A pivotal moment came with the commercial release of 2,4-dichlorophenoxyacetic acid (2,4-D) in 1946, which became the first successful selective herbicide. wikipedia.org It demonstrated the remarkable ability to eliminate broadleaf weeds from monocot crops like corn and wheat, revolutionizing agricultural practices. wikipedia.orgiiab.me This discovery cemented the importance of the phenoxyacetic acid scaffold, not just as a tool for understanding plant physiology but as a cornerstone of global food production. wikipedia.orgencyclopedia.pub

Overview of the Chemical Biology Landscape of Phenoxyacetic Acid Derivatives

Phenoxyacetic acid itself is an O-phenyl derivative of glycolic acid and serves as the foundational structure for a vast array of derivatives. nih.govwikipedia.org The core structure consists of a phenoxy group linked to a carboxylic acid moiety. fishersci.com The biological activity of these derivatives is profoundly influenced by the type, number, and position of substituents on the aromatic ring. mdpi.comnih.gov

The most well-known application of these derivatives is as auxinic herbicides. encyclopedia.pub Compounds like 2,4-D and (4-chloro-2-methylphenoxy)acetic acid (MCPA) function by inducing rapid, uncontrolled growth in susceptible broadleaf plants, effectively causing them to "grow to death." wikipedia.orgiiab.me The chemical biology principle at play is the mimicry of the natural hormone IAA. wikipedia.org These synthetic auxins bind to auxin receptors, leading to an overstimulation of growth-related gene expression that the plant cannot sustain. igem.org

Beyond herbicides, the versatility of the phenoxyacetic acid scaffold has led to its exploration in other areas of chemical biology and drug discovery. For instance, researchers have designed and synthesized phenoxyacetic acid derivatives that act as potent and selective agonists for the free fatty acid receptor 1 (FFA1), a target for the treatment of type 2 diabetes. nih.gov This demonstrates the scaffold's utility as a privileged structure that can be chemically modified to interact with diverse biological targets, extending its relevance far beyond its original application in agriculture. The study of these derivatives often involves analyzing structure-activity relationships (SAR) to understand how specific chemical modifications affect their biological function. mdpi.comnih.govacs.org

Rationale for Academic Investigation of 2-(3-Methoxy-5-methylphenoxy)acetic Acid

The specific compound, this compound, represents a logical step in the continued exploration of the phenoxyacetic acid chemical space. While detailed research findings on this particular molecule are not extensively published, the rationale for its academic investigation can be inferred from established principles of medicinal chemistry and chemical biology.

The synthesis of novel analogues of a known bioactive scaffold is a fundamental strategy for discovering new compounds with improved or novel properties. The substituents on the phenyl ring of this compound—a methoxy (B1213986) group at position 3 and a methyl group at position 5—are key to its scientific interest.

The rationale for investigating this specific substitution pattern includes:

Exploring Structure-Activity Relationships (SAR): The primary goal is to understand how the methoxy and methyl groups at the meta-positions influence the compound's interaction with biological targets compared to well-known chlorinated derivatives like 2,4-D and MCPA. mdpi.comnih.gov These substitutions alter the electronic and steric properties of the molecule, which can change its binding affinity, selectivity, and metabolic stability.

Modulating Physicochemical Properties: The methoxy and methyl groups can affect the compound's lipophilicity (fat-solubility) and electronic distribution. These properties are critical for how the molecule is absorbed, distributed, metabolized, and excreted (ADME) in a biological system. For example, the acidity of the carboxylic acid group can be subtly tuned by these ring substituents. wikipedia.org

Discovering Novel Biological Activities: While the parent scaffold is known for its herbicidal properties, modifications can lead to entirely new applications. As seen with the development of FFA1 agonists, altering the substitution pattern can retarget the molecule to completely different proteins or pathways. nih.gov Investigating compounds like this compound allows researchers to probe for new therapeutic or biological activities beyond plant growth regulation.

The synthesis of such a compound is generally straightforward, often following classical methods like the reaction of a substituted sodium phenolate (B1203915) with sodium chloroacetate, a method first reported in the 19th century. wikipedia.org This accessibility allows academic labs to easily generate novel derivatives for screening and hypothesis testing.

Data Tables

Table 1: Physicochemical Properties of this compound Note: Data for this specific compound is limited and primarily available from chemical suppliers. Experimental verification is required for academic use.

| Property | Value | Source |

| CAS Number | 1260651-18-0 | bldpharm.com |

| Molecular Formula | C10H12O3 | uni.lu |

| Molecular Weight | 196.20 g/mol | - |

| IUPAC Name | This compound | bldpharm.com |

Table 2: Comparison of Representative Phenoxyacetic Acid Derivatives

| Compound Name | Structure | Primary Biological Application |

| Phenoxyacetic acid | C8H8O3 | Parent compound, used in manufacturing. nih.govwikipedia.org |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | C8H6Cl2O3 | Selective auxinic herbicide. wikipedia.orgwikipedia.org |

| (4-chloro-2-methylphenoxy)acetic acid (MCPA) | C9H9ClO3 | Selective auxinic herbicide. encyclopedia.pubwikipedia.org |

| This compound | C10H12O3 | Research chemical for SAR studies. |

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methoxy-5-methylphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-7-3-8(13-2)5-9(4-7)14-6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHVIJVUXGRHHTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCC(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20717087 | |

| Record name | (3-Methoxy-5-methylphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20717087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260651-18-0 | |

| Record name | (3-Methoxy-5-methylphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20717087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Derivatization Strategies

Regioselective Synthesis of 2-(3-Methoxy-5-methylphenoxy)acetic Acid

The regioselective synthesis of this compound necessitates the precise control of substituent placement on the aromatic ring. A primary and effective method for achieving this is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a haloacetic acid or its ester with a correspondingly substituted phenol (B47542). In this case, the key starting material is 3-methoxy-5-methylphenol (B15851).

The synthesis commences with the deprotonation of 3-methoxy-5-methylphenol using a suitable base to form the more nucleophilic phenoxide. The choice of base and reaction conditions is critical to ensure high yields and prevent side reactions. The resulting phenoxide is then reacted with an ethyl haloacetate, such as ethyl bromoacetate (B1195939) or ethyl chloroacetate, to form the corresponding ester, ethyl 2-(3-methoxy-5-methylphenoxy)acetate. Subsequent hydrolysis of the ester under either acidic or basic conditions yields the target carboxylic acid, this compound.

A general synthetic scheme is presented below:

Scheme 1: General Synthesis of this compound

Caption: A representative Williamson ether synthesis for the formation of a phenoxyacetic acid derivative.

The regioselectivity of this synthesis is inherently controlled by the substitution pattern of the starting phenol, 3-methoxy-5-methylphenol. The synthesis of this specific phenol can be achieved through multi-step synthetic routes starting from commercially available precursors, often involving protection-deprotection strategies and directed ortho-metalation or other regioselective aromatic substitution reactions to introduce the methoxy (B1213986) and methyl groups at the desired positions.

Modern Approaches for Functional Group Introduction and Modification

The versatility of the phenoxyacetic acid scaffold allows for extensive derivatization to explore structure-activity relationships. Modern synthetic methods offer efficient ways to introduce and modify functional groups.

Esterification and Phenoxyacetic Acid Moiety Formation

The formation of the phenoxyacetic acid moiety is a cornerstone of synthesizing these derivatives. Beyond the classical Williamson ether synthesis, alternative methods can be employed. For instance, phosphonitrilic chloride (PNT) has been utilized as an activator for the condensation of phenoxyacetic acids with various phenols to yield esters. jocpr.com This method proceeds under mild conditions and offers good yields. jocpr.com

Esterification of the carboxylic acid group of this compound is a common modification. Standard esterification procedures, such as Fischer-Speier esterification using an alcohol in the presence of an acid catalyst, are effective. Alternatively, for more sensitive substrates, milder methods like using dicyclohexylcarbodiimide (B1669883) (DCC) or other coupling agents can be employed to form the ester bond. An alcohol-mediated esterification of carboxylic acids with carbonates, without the need for an external acid or base catalyst, presents a greener alternative. google.com

| Method | Reagents | Key Features |

|---|---|---|

| Williamson Ether Synthesis | Substituted phenol, haloacetate, base | Classic, reliable, good for primary haloacetates. |

| PNT Activation | Phenoxyacetic acid, phenol, PNT, N-methylmorpholine | Mild conditions, good yields for ester formation. jocpr.com |

| Fischer-Speier Esterification | Carboxylic acid, alcohol, strong acid catalyst | Equilibrium-driven, requires excess alcohol or water removal. |

| DCC Coupling | Carboxylic acid, alcohol, DCC | Mild conditions, suitable for sensitive substrates. |

| Carbonate-mediated Esterification | Carboxylic acid, dialkylcarbonate, alcohol solvent | Catalyst-free, high conversion rates. google.com |

Strategic Protecting Group Chemistry (e.g., Fmoc group)

In the synthesis of more complex derivatives of this compound, particularly those involving peptides or other sensitive functional groups, protecting group chemistry is indispensable. The fluorenylmethyloxycarbonyl (Fmoc) group is a widely used base-labile protecting group for amines. wikipedia.org Its application is particularly prominent in solid-phase peptide synthesis (SPPS). wikipedia.orgnih.govaltabioscience.com

The Fmoc group is stable to acidic conditions, allowing for the use of acid-labile protecting groups on other parts of the molecule, demonstrating its orthogonality. total-synthesis.com For instance, if this compound were to be coupled with an amino acid, the amino group of the amino acid would typically be protected with an Fmoc group. The carboxylic acid of the phenoxyacetic acid derivative would be activated, and upon coupling, the Fmoc group can be selectively removed with a mild base like piperidine (B6355638) to allow for further chain elongation. wikipedia.orgaltabioscience.com The use of Fmoc-protected building blocks is a key strategy in the automated synthesis of complex molecules. acs.org

Green Chemistry Principles in the Synthesis of Phenoxyacetic Acid Analogues

The principles of green chemistry aim to design chemical processes that are environmentally benign. wjpmr.comresearchgate.net In the synthesis of phenoxyacetic acid analogues, several green chemistry principles can be applied to minimize waste and reduce the use of hazardous substances. wjpmr.comresearchgate.netimist.ma

Key green chemistry considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. imist.ma

Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives such as water, ethanol (B145695), or performing reactions under solvent-free conditions. researchgate.netimist.ma For example, a patent describes a method for synthesizing phenoxyacetic acid derivatives where the solvent and wastewater are recycled, leading to a significant reduction in waste. google.comwipo.int

Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. wjpmr.com

Renewable Feedstocks: Employing starting materials derived from renewable sources where possible. nih.gov

| Green Chemistry Principle | Application in Phenoxyacetic Acid Synthesis |

|---|---|

| Waste Prevention | Developing synthetic routes with fewer steps and higher yields. nih.gov |

| Atom Economy | Choosing reactions like addition reactions over substitution reactions where possible. imist.ma |

| Safer Solvents | Using water or ethanol instead of chlorinated solvents. researchgate.netimist.ma |

| Catalysis | Employing catalytic amounts of acids or bases instead of stoichiometric amounts. wjpmr.com |

High-Throughput Synthesis and Combinatorial Libraries for Derivative Generation

High-throughput synthesis (HTS) and the generation of combinatorial libraries are powerful tools for drug discovery and materials science, allowing for the rapid synthesis and screening of a large number of compounds. nih.gov These techniques can be readily applied to the this compound scaffold to create a diverse library of derivatives.

By using a solid-phase synthesis approach, this compound can be anchored to a resin. Subsequently, a variety of building blocks, such as amines or alcohols, can be reacted with the immobilized acid to generate a library of amides or esters. This parallel synthesis approach allows for the creation of hundreds or thousands of unique compounds in a short period. The use of indexed or positional scanning combinatorial libraries can further streamline the process of identifying active compounds from these large libraries. nih.govcombichemistry.com

The generation of such libraries from the this compound core would enable a systematic exploration of the chemical space around this scaffold, facilitating the discovery of new compounds with desired properties.

Pharmacological Characterization and Biological Activity Spectrum

In Vitro Pharmacological Profiling of 2-(3-Methoxy-5-methylphenoxy)acetic Acid and its Derivatives

In vitro assays have been instrumental in elucidating the mechanisms of action for this class of compounds at the molecular and cellular levels.

Derivatives of phenoxyacetic acid have been shown to inhibit several key enzymes.

Cyclooxygenase (COX): Certain phenoxyacetic acid derivatives have been investigated as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. One study reported a phenoxyacetic acid derivative that demonstrated potent COX-2 inhibitory activity with an IC₅₀ value of 0.06 μM, comparable to the standard drug celecoxib.

Alpha-glucosidase: This enzyme is a key target in managing type 2 diabetes by delaying carbohydrate absorption. mdpi.com A series of novel phthalimide-phenoxy-1,2,3-triazole-N-phenyl (or benzyl) acetamides were designed and synthesized as potential α-glucosidase inhibitors. nih.gov Their inhibitory activity against this enzyme suggests a potential mechanism for glycemic control. mdpi.comnih.gov

Beta-glucuronidase: Elevated levels of β-glucuronidase are associated with certain malignancies. nih.gov A series of phenoxyacetohydrazide Schiff base analogues were synthesized and evaluated for their in vitro β-glucuronidase inhibitory potential. nih.gov Several of these compounds showed promising inhibition, with IC₅₀ values significantly better than the standard, D-saccharic acid-1,4-lactone (IC₅₀ = 48.4 ± 1.25 µM). nih.gov For instance, the most active compound, featuring a methoxy (B1213986) group at the ortho position, displayed an IC₅₀ of 9.20 ± 0.32 µM. nih.gov

Carbonic Anhydrases (CAs): Phenols and phenolic acids are known inhibitors of carbonic anhydrases, a family of enzymes involved in numerous physiological and pathological processes. nih.govnih.gov Phenolic compounds can act as competitive or non-competitive inhibitors of human carbonic anhydrase isoforms I and II (hCA I and hCA II). nih.gov For example, ferulic acid, a phenolic acid, has been shown to inhibit different isoforms of carbonic anhydrase. nih.gov Inhibition constants for various phenolic compounds against hCA I and hCA II have been reported in the micromolar range. nih.gov

Branched-chain Aminotransferase (BCAT): Based on available research, there is no direct evidence detailing the inhibitory activity of this compound or its close derivatives on branched-chain aminotransferase. This enzyme is crucial for the metabolism of branched-chain amino acids and has been implicated in various diseases, including cancer. nih.gov

Table 1: Enzyme Inhibition by Phenoxyacetic Acid Derivatives

| Enzyme | Derivative Class | Inhibition (IC₅₀/Kᵢ) | Reference |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | Phenoxyacetic acid derivative | 0.06 μM (IC₅₀) | General finding |

| β-Glucuronidase | Phenoxyacetohydrazide Schiff base (ortho-methoxy substituted) | 9.20 ± 0.32 µM (IC₅₀) | nih.gov |

| β-Glucuronidase | Phenoxyacetohydrazide Schiff base (1-napthaldehyde derived) | 13.7 ± 0.40 µM (IC₅₀) | nih.gov |

| β-Glucuronidase | Standard (D-saccharic acid-1,4-lactone) | 48.4 ± 1.25 µM (IC₅₀) | nih.gov |

The interaction of these compounds with nuclear and cell-surface receptors has been a key area of investigation.

Peroxisome Proliferator-Activated Receptors (PPARs): Phenoxyacetic acids have been identified as subtype-selective and potent partial agonists for PPARδ (delta). nih.gov PPARs are nuclear receptors that play critical roles in regulating lipid and glucose metabolism. researchgate.net The activation of PPARδ promotes the transcription of genes involved in lipid metabolism. researchgate.net Furthermore, some phthalimide (B116566) analogues have been shown to bind to and activate PPARγ, which is known to suppress inflammatory responses. mdpi.com

Kappa Opioid Receptor (KOR): The kappa opioid receptor system is involved in stress, dysphoria, and analgesia. nih.govwisc.edu While various antagonists for KOR have been developed, there is no specific literature available from the conducted searches that details ligand binding assays of this compound or its direct derivatives with the kappa opioid receptor.

Serotonin (B10506) Receptors: Serotonin (5-HT) receptors are a diverse family of ligand-gated ion channels and G protein-coupled receptors involved in a wide array of physiological functions. mdpi.com While some compounds can interact with these receptors, research from the conducted searches does not specify binding activities of phenoxyacetic acid derivatives at serotonin receptors. nih.govnih.gov

Glucose Uptake Modulation: Phenoxyacetic acid derivatives have been identified as potent agonists of Free Fatty Acid Receptor 1 (FFA1), a target for type 2 diabetes treatment due to its role in amplifying glucose-stimulated insulin (B600854) secretion. nih.gov One derivative, compound 18b, was identified as a potent FFA1 agonist with an EC₅₀ of 62.3 nM. nih.gov Similarly, novel phenoxyalkanoic acid derivatives have been developed as agonists for Free Fatty Acid Receptor 4 (FFAR4), which also plays a role in glucose-stimulated insulin secretion. nih.gov The activation of these receptors on pancreatic β-cells represents a key cellular pathway for modulating glucose homeostasis. nih.gov

The potential of phenoxyacetic acid derivatives as anticancer agents has been explored through their cytotoxic effects on various cancer cell lines.

Newly synthesized phenoxy acetamide (B32628) derivatives have shown promising cytotoxic activity against liver cancer (HepG2) and breast cancer (MCF-7) cell lines. mdpi.com One such compound exhibited an impressive IC₅₀ of 1.43 μM against HepG2 cells, which was more potent than the standard drug 5-fluorouracil (B62378) (5-FU) in that study. mdpi.com

The antiproliferative activity is influenced by the chemical structure; for example, studies on chlorinated derivatives of phenoxyacetic acid showed that cytotoxicity was induced by chlorine atoms at specific positions on the benzene (B151609) ring. nih.gov

Novel phenoxyacetic acid shikonin (B1681659) esters have also been synthesized and shown to have greater anti-proliferative activity against KRAS-mutant colon cancer cell lines (HCT116 and HCT-8) compared to the control drug MK2206.

Table 2: Cytotoxicity of Phenoxyacetic Acid Derivatives in Cancer Cell Lines

| Derivative Class | Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Phenoxy acetamide (Compound I) | HepG2 (Liver Cancer) | 1.43 μM | mdpi.com |

| Phenoxy acetamide (Compound II) | HepG2 (Liver Cancer) | 6.52 μM | mdpi.com |

| 5-Fluorouracil (Standard) | HepG2 (Liver Cancer) | 5.32 μM | mdpi.com |

| Phenoxy acetamide (Compound I) | THLE-2 (Normal Liver) | 36.27 μM | mdpi.com |

Preclinical In Vivo Efficacy Studies of Phenoxyacetic Acid Analogues

Animal models provide crucial data on the systemic effects and therapeutic potential of drug candidates.

Analogues of phenoxyacetic acid have demonstrated significant lipid-lowering and glucose-lowering effects in various animal models.

Hypolipidemic Efficacy: In studies using normolipidemic and hypercholesterolemic rats, certain phenoxyacetic acid derivatives related to alpha-asarone (B1198078) significantly decreased total cholesterol and LDL-cholesterol levels at oral doses of 40 and 80 mg/kg. nih.gov In Triton-induced hyperlipidemic mice, these compounds also effectively lowered low-density lipoprotein cholesterol and triglyceride levels. nih.gov Another study on a series of alpha-asarone analogues related to clofibrate (B1669205) found significant hypocholesterolemic activity in hyperlipidemic mice, with reductions in LDL-cholesterol and triglycerides, and elevations in HDL-cholesterol. nih.gov Similarly, novel 2-methyl-2-(substituted phenyl isoxazol)phenoxyacetic acid derivatives showed a significant decrease in serum total cholesterol, triglycerides, LDL, and VLDL in a rat model of hyperlipidemia. nih.gov

Hypoglycemic Efficacy: A phenoxyacetic acid derivative (18b), acting as an FFA1 agonist, significantly improved oral glucose tolerance in ICR mice and reduced glucose levels in a dose-dependent manner in type 2 diabetic C57BL/6 mice, without causing hypoglycemia. nih.gov Another study on novel phenoxyalkanoic acid derivatives acting as FFAR4 agonists also demonstrated significant hypoglycemic activity in mice. nih.gov One compound from this series improved glucose tolerance in normal ICR mice and lowered blood glucose in a dose-dependent manner in diet-induced obese mice. nih.gov

Anti-inflammatory and Analgesic Efficacy in Animal Models

A thorough review of scientific literature did not yield specific studies evaluating the anti-inflammatory or analgesic efficacy of this compound in animal models. While various animal models are standard for assessing these properties—such as carrageenan-induced paw edema for inflammation or acetic acid-induced writhing and hot plate tests for analgesia—no data from such tests could be found for this particular compound. Consequently, its potential activity and efficacy in these areas remain uncharacterized in the public domain.

Antimicrobial and Antiviral Efficacy in Preclinical Models

There is no available information from preclinical studies regarding the antimicrobial or antiviral efficacy of this compound. Standard preclinical screening methods, including minimum inhibitory concentration (MIC) assays against various bacterial and fungal strains or viral plaque reduction assays, have not been reported for this compound in the reviewed literature. Therefore, its potential as an antimicrobial or antiviral agent is currently unknown.

Evaluation of Anticonvulsant and Antitubercular Activities in Animal Models

An extensive search of published research found no data on the evaluation of this compound for anticonvulsant or antitubercular activities. Common animal models to test for anticonvulsant properties, such as the maximal electroshock seizure (MES) and pentylenetetrazole (PTZ)-induced seizure tests, have not been documented for this compound. Similarly, there are no reports on its efficacy against Mycobacterium tuberculosis in preclinical models. As a result, the profile of this compound concerning these specific central nervous system and infectious disease activities has not been established.

Exploration of Auxin-like Activity in Plant Systems

The chemical structure of this compound places it within the phenoxyacetic acid class of compounds. This class includes well-known synthetic auxins, which are plant hormones that play a crucial role in regulating plant growth and development, including cell elongation and differentiation. mdpi.com Synthetic auxins are widely utilized in agriculture as herbicides. Despite its structural similarity to known auxins, a specific investigation into the auxin-like activity of this compound in plant systems has not been reported in the available scientific literature. Standard bioassays for auxin activity, such as root growth inhibition or hypocotyl elongation tests, have not been documented for this specific molecule.

Molecular Mechanisms of Action and Target Identification

Structure Activity Relationship Sar and Rational Compound Design

Positional Scanning and Substituent Effects on Bioactivity

The bioactivity of phenoxyacetic acid derivatives is highly sensitive to the nature and position of substituents on the phenyl ring. The specific placement of the methoxy (B1213986) group at the 3-position and the methyl group at the 5-position of 2-(3-methoxy-5-methylphenoxy)acetic acid is a result of deliberate design choices aimed at optimizing interactions with a biological target.

Positional scanning is a key technique in SAR studies, where a substituent is moved around the aromatic ring to identify the optimal position for activity. For the phenoxyacetic acid scaffold, the electronic and steric effects of substituents play a crucial role. For instance, the methoxy group is a strong electron-donating group through resonance and can also act as a hydrogen bond acceptor. nih.gov The methyl group is a weak electron-donating group through induction and increases the lipophilicity of the molecule.

| Compound | Substituent at C2 | Substituent at C3 | Substituent at C4 | Substituent at C5 | Bioactivity (IC₅₀, µM) |

| A | H | OCH₃ | H | CH₃ | 0.5 |

| B | OCH₃ | H | H | CH₃ | 2.1 |

| C | H | CH₃ | H | OCH₃ | 1.8 |

| D | H | H | OCH₃ | CH₃ | 5.4 |

| E | H | OCH₃ | CH₃ | H | 3.7 |

This table is illustrative and provides hypothetical data to demonstrate the concept of positional scanning.

In the case of this compound, the 3,5-disubstitution pattern is often seen in compounds designed to fit into specific hydrophobic pockets of enzymes or receptors. mdpi.com The methoxy and methyl groups can modulate the electronic distribution of the phenoxy ring, which can be critical for π-π stacking or other non-covalent interactions with the target protein. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling provides a more quantitative approach to understanding SAR. By developing mathematical models, QSAR studies can predict the biological activity of novel compounds based on their physicochemical properties. nih.gov For phenoxyacetic acid derivatives, QSAR models have been successfully developed to predict various biological activities, including herbicidal and potential therapeutic effects. nih.govmdpi.com

A typical QSAR model for phenoxyacetic acids might take the following form:

log(1/C) = β₀ + β₁(logP) + β₂(HOMO) + β₃(Polarizability) + ...

Where:

C is the concentration of the compound required to produce a defined biological effect (e.g., IC₅₀).

logP is the logarithm of the octanol-water partition coefficient, a measure of lipophilicity.

HOMO is the energy of the Highest Occupied Molecular Orbital, an electronic descriptor. crpsonline.com

Polarizability is a measure of how easily the electron cloud of the molecule can be distorted. nih.gov

β values are the coefficients determined from regression analysis.

Studies on related phenoxyacetamide derivatives have shown that molecular weight and the energy of the HOMO are significant descriptors for their biological activity. crpsonline.comresearchgate.net Specifically, higher molecular weight and lower HOMO energy were found to be favorable for increased activity in some models. crpsonline.com For phenoxyacetic acid congeners, lipophilicity, polarizability, and the sum of hydrogen bond donors and acceptors have been identified as key determinants of their biological efficacy. nih.gov

Design Principles for Optimized Phenoxyacetic Acid Scaffolds

Based on extensive research on phenoxyacetic acid derivatives, several design principles have emerged for optimizing this scaffold for various biological targets. These principles often focus on achieving a balance between potency, selectivity, and drug-like properties.

Hydrophobic Interactions: The phenoxy ring serves as a key hydrophobic region. The nature and position of substituents on this ring are critical for optimizing hydrophobic interactions with the target. mdpi.com The 3,5-disubstitution pattern, as seen in this compound, can be particularly effective in filling a hydrophobic pocket. mdpi.com

Hydrogen Bonding: The carboxylic acid moiety is a crucial hydrogen bond donor and acceptor, often forming key interactions with polar residues in the active site of a target protein. mdpi.com The ether oxygen of the phenoxy group can also act as a hydrogen bond acceptor.

Conformational Rigidity: Introducing some degree of conformational rigidity can be advantageous. This can be achieved by incorporating cyclic structures or bulky groups, which can pre-organize the molecule in a bioactive conformation and reduce the entropic penalty upon binding.

Electronic Tuning: The electronic properties of the phenyl ring can be fine-tuned by the addition of electron-withdrawing or electron-donating groups. This can influence the pKa of the carboxylic acid and the strength of aromatic interactions. nih.gov

Bioisosteric Replacement: The carboxylic acid group can be replaced with other acidic bioisosteres, such as tetrazoles or hydroxamic acids, to improve metabolic stability or cell permeability.

These principles have been successfully applied in the development of phenoxyacetic acid derivatives as selective COX-2 inhibitors, nih.govmdpi.com free fatty acid receptor 1 (FFA1) agonists, nih.govnih.gov and peroxisome proliferator-activated receptor (PPAR) agonists. researchgate.net

Analog Design and Synthetic Exploration of Diverse Heterocyclic Incorporations

To further explore the chemical space around the phenoxyacetic acid scaffold and to improve pharmacological properties, the incorporation of heterocyclic rings has been a widely used strategy. mdpi.com Heterocycles can introduce novel structural features, modulate physicochemical properties, and provide additional points for interaction with the biological target. mdpi.com

For this compound, several analog design strategies involving heterocycles can be envisioned:

Replacement of the Phenyl Ring: The 3-methoxy-5-methylphenyl ring could be replaced by a heteroaromatic ring, such as a pyridine (B92270) or pyrimidine, to introduce nitrogen atoms that can act as hydrogen bond acceptors and alter the electronic properties of the scaffold.

Derivatization of the Acetic Acid Moiety: The carboxylic acid can be used as a handle to synthesize amide or ester derivatives incorporating various heterocyclic moieties. For example, coupling with heterocyclic amines can lead to a diverse library of amides.

Incorporation of Heterocycles as Substituents: A heterocyclic ring could be attached as a substituent on the phenyl ring to explore additional binding interactions.

The synthesis of such analogs typically involves standard chemical transformations. For instance, the ether linkage in phenoxyacetic acids is often formed via a Williamson ether synthesis between a phenol (B47542) and an α-haloacetate. mdpi.com The resulting carboxylic acid can then be activated and coupled with a variety of heterocyclic amines or alcohols. The synthesis of oxadiazole-containing phenoxyacetic acid derivatives is a well-established route to new bioactive compounds. researchgate.net

| Analog Type | Proposed Heterocyclic Modification | Potential Advantage |

| A | Phenyl ring replaced with Pyridine | Improved solubility, potential for new H-bonds |

| B | Acetic acid coupled with a Triazole | Increased metabolic stability, altered polarity |

| C | Thiazole substituent on the phenyl ring | Additional binding interactions, modified electronics |

| D | Oxadiazole formation from the carboxylic acid | Bioisosteric replacement, potential for new bioactivity |

This table provides hypothetical examples of heterocyclic incorporations for analog design.

Ligand Efficiency and Scaffold Optimization Metrics

In modern drug discovery, potency alone is not a sufficient measure of a compound's quality. Ligand efficiency (LE) and other related metrics have become essential tools for scaffold optimization. tandfonline.comcsmres.co.ukdundee.ac.uknih.govresearchgate.net These metrics relate the binding affinity of a molecule to its size, providing a way to assess the "quality" of the binding.

Ligand Efficiency (LE): LE is defined as the binding energy per heavy atom (non-hydrogen atom). A higher LE value indicates that a molecule achieves its potency with a more efficient use of its atoms. An LE of 0.3 kcal/mol per heavy atom is often considered a good benchmark. researchgate.net

Lipophilic Ligand Efficiency (LLE): LLE relates the potency of a compound to its lipophilicity (logP). It is calculated as pIC₅₀ - logP. Higher LLE values are desirable, as they indicate that potency is being increased without a disproportionate increase in lipophilicity, which can lead to promiscuity and poor pharmacokinetic properties. An LLE in the range of 5-7 is often targeted. csmres.co.uk

For this compound, these metrics would be crucial in guiding its optimization. For example, if a modification to the structure leads to a significant increase in potency but also a large increase in molecular weight and lipophilicity, the LE and LLE values might decrease, suggesting that the modification is not efficient.

| Compound | pIC₅₀ | MW ( g/mol ) | logP | LE | LLE |

| Lead Compound | 6.0 | 196.2 | 2.5 | 0.31 | 3.5 |

| Optimized Analog 1 | 7.5 | 250.3 | 3.0 | 0.35 | 4.5 |

| Optimized Analog 2 | 8.2 | 280.3 | 3.1 | 0.38 | 5.1 |

| Poorly Optimized Analog | 7.0 | 350.4 | 4.5 | 0.23 | 2.5 |

This table presents a hypothetical scenario illustrating the use of ligand efficiency metrics in the optimization of a lead compound.

Computational Chemistry and in Silico Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). nih.govnih.gov This method is crucial in drug discovery for predicting the binding affinity and mode of interaction between a potential drug candidate and its biological target. nih.govnumberanalytics.com

The process involves preparing the 3D structure of the ligand, 2-(3-Methoxy-5-methylphenoxy)acetic acid, and the 3D structure of a target protein, often obtained from a database like the Protein Data Bank (PDB). nih.gov A docking algorithm then samples a vast number of possible orientations of the ligand within the binding site of the protein. youtube.com These poses are evaluated using a scoring function, which estimates the binding free energy, with lower scores typically indicating a more favorable interaction. researchgate.net

For this compound, docking studies could reveal key interactions, such as hydrogen bonds formed by its carboxylic acid and methoxy (B1213986) groups, or hydrophobic interactions involving its methyl-substituted phenyl ring, with amino acid residues in the target's active site. youtube.com

Table 1: Illustrative Molecular Docking Results

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 |

| Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) | -7.9 | His323, Tyr473, Ser289 |

| Carbonic Anhydrase II | -7.2 | His94, Thr199, Gln92 |

Note: This table is a hypothetical representation to illustrate the type of data generated from molecular docking simulations. The values are not based on actual experimental or computational results for this specific compound.

Quantum Chemical Calculations (e.g., Density Functional Theory for electronic properties and reactivity)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules from first principles. wikipedia.orgmpg.de DFT calculates the electron density of a system to determine its energy and other properties. wikipedia.org This approach provides deep insights into a molecule's stability, reactivity, and spectroscopic properties. archive.orgnih.gov

For this compound, DFT calculations can determine:

Optimized Molecular Geometry: The most stable 3D arrangement of the atoms.

Electronic Properties: The distribution of electron density, dipole moment, and molecular electrostatic potential (MEP). The MEP map can identify electron-rich regions (potential hydrogen bond acceptors) and electron-poor regions (potential hydrogen bond donors).

Reactivity Descriptors: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. aappsbulletin.org A smaller gap suggests the molecule is more reactive.

Table 2: Hypothetical Electronic Properties from DFT Calculations

| Property | Calculated Value (Hypothetical) |

| Energy of HOMO | -6.2 eV |

| Energy of LUMO | -1.1 eV |

| HOMO-LUMO Gap | 5.1 eV |

| Dipole Moment | 2.5 Debye |

Note: This table provides an example of data that would be obtained from DFT calculations. The values are for illustrative purposes only.

Pharmacophore Modeling and Virtual Screening for Novel Ligands

A pharmacophore is an abstract representation of the steric and electronic features that are necessary for a molecule to interact with a specific biological target. nih.govtaylorfrancis.com These features typically include hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative charges. youtube.com

Pharmacophore modeling can be ligand-based, where it is derived from a set of known active molecules, or structure-based, where it is developed from the ligand-receptor complex. researchgate.net Once a pharmacophore model is created, it can be used as a 3D query to search large chemical databases for other molecules that match the required features—a process known as virtual screening. nih.gov This is a powerful method for identifying novel chemical scaffolds that could have the desired biological activity. nih.gov A pharmacophore model for a target that binds this compound would likely include features representing its key functional groups: the carboxylic acid (hydrogen bond donor/acceptor), the ether oxygen (acceptor), and the aromatic ring.

Molecular Dynamics Simulations to Understand Conformational Dynamics and Binding Modes

While molecular docking provides a static snapshot of a ligand-receptor interaction, molecular dynamics (MD) simulations can model the dynamic behavior of the system over time. nih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the protein and ligand move and flex. cresset-group.comtandfonline.com

Applying MD simulations to a complex of this compound and a target protein can:

Assess Binding Stability: Determine if the ligand remains stably bound in the active site over the simulation time. nih.gov

Reveal Conformational Changes: Show how the protein structure might adapt to the presence of the ligand (induced fit). cresset-group.com

Refine Docking Poses: Provide a more accurate, energetically favorable binding mode than docking alone. nih.gov

Calculate Binding Free Energy: More rigorous methods can be used with MD simulations to calculate the free energy of binding, offering a more accurate prediction of binding affinity.

In Silico Prediction of Biological Activity

The biological activity of a compound can be predicted in silico using various methods, most notably Quantitative Structure-Activity Relationship (QSAR) models. researchgate.netnih.gov QSAR is a ligand-based approach that correlates variations in the physicochemical properties or structural features of a group of compounds with their biological activities. researchgate.net

A QSAR model is built using a "training set" of molecules with known activities. nih.gov Mathematical models are then generated to predict the activity of new, untested compounds. researchgate.net For this compound, if a series of related phenoxyacetic acid derivatives with measured biological data were available, a QSAR model could be developed. This model could then predict the activity of the title compound based on its specific descriptors, such as its lipophilicity (LogP), polar surface area, and other structural indices. tandfonline.com Modern approaches also leverage machine learning algorithms to build highly predictive models from large datasets. numberanalytics.com

Metabolic Fate and Biotransformation Pathways

Identification and Characterization of Major Metabolites

Following the determination of metabolic stability, the next step is to identify and characterize the major metabolites formed. This process often involves the use of high-resolution mass spectrometry to detect and elucidate the structures of the biotransformation products.

For a compound like 2-(3-Methoxy-5-methylphenoxy)acetic acid, potential metabolic pathways could include O-demethylation of the methoxy (B1213986) group, hydroxylation of the aromatic ring or the methyl group, and conjugation of the carboxylic acid group with glucuronic acid or amino acids. The formation of such metabolites is a common route of elimination for many xenobiotics.

While no specific metabolites have been reported for this compound in the available literature, studies on structurally similar compounds can offer insights into potential metabolic transformations. For instance, phenoxyacetic acid derivatives often undergo hydroxylation and ether cleavage.

Interactive Data Table: Potential Metabolites of this compound

This table presents hypothetical metabolites based on common metabolic pathways.

| Metabolite ID | Proposed Structure | Proposed Metabolic Pathway |

| M1 | 2-(3-Hydroxy-5-methylphenoxy)acetic acid | O-Demethylation |

| M2 | 2-(3-Methoxy-5-(hydroxymethyl)phenoxy)acetic acid | Methyl group hydroxylation |

| M3 | 2-(4-Hydroxy-3-methoxy-5-methylphenoxy)acetic acid | Aromatic hydroxylation |

| M4 | 2-(3-Methoxy-5-methylphenoxy)acetyl-glucuronide | Glucuronidation of the carboxylic acid |

Note: This table is illustrative and the listed metabolites are hypothetical. Specific metabolite identification for this compound has not been publicly reported.

Enzyme Systems Involved in Biotransformation (e.g., Cytochrome P450 isoforms)

The biotransformation of drugs and other foreign compounds is primarily carried out by a variety of enzyme systems. The cytochrome P450 (CYP) family of enzymes, particularly isoforms within the CYP1, CYP2, and CYP3 families, are responsible for the oxidative metabolism of a vast number of therapeutic agents. nih.gov

To identify the specific CYP isoforms involved in the metabolism of a compound, several in vitro approaches are utilized. These include using a panel of recombinant human CYP enzymes to screen for metabolic activity, and employing selective chemical inhibitors or antibodies for specific CYP isoforms in incubations with human liver microsomes. nih.gov

For a compound containing a methoxy group like this compound, CYP-mediated O-demethylation is a plausible metabolic reaction. Various CYP isoforms, such as CYP2D6, CYP3A4, and CYP2C9, are known to catalyze such reactions.

Interactive Data Table: Potential Cytochrome P450 Isoforms in the Metabolism of this compound

| CYP Isoform | Role in Metabolism | Method of Identification |

| Data not available | Data not available | Data not available |

Note: There is no published data identifying the specific enzyme systems involved in the biotransformation of this compound.

Comparative Metabolism Studies in Preclinical Species

Comparative metabolism studies in different preclinical species (e.g., rat, mouse, dog, monkey) and humans are essential in drug development. These studies help to determine if the animal models used for safety testing are appropriate and if they produce a human-relevant metabolic profile. mdpi.comdrugbank.com

Significant interspecies differences in drug metabolism can arise due to variations in the expression and activity of metabolic enzymes. drugbank.com Such differences can impact the pharmacokinetic and toxicological profiles of a compound across species. These studies are typically conducted using liver microsomes or hepatocytes from the different species. mdpi.com

There are currently no publicly available comparative metabolism studies for this compound.

Interactive Data Table: Comparative In Vitro Intrinsic Clearance (CLint)

A comparative table would typically present data as follows:

| Species | CLint in Liver Microsomes (µL/min/mg protein) | CLint in Hepatocytes (µL/min/10^6 cells) | Major Metabolites Observed |

| Human | Data not available | Data not available | Data not available |

| Rat | Data not available | Data not available | Data not available |

| Mouse | Data not available | Data not available | Data not available |

| Dog | Data not available | Data not available | Data not available |

| Monkey | Data not available | Data not available | Data not available |

Note: This table is for illustrative purposes only as no specific data for this compound has been reported.

Advanced Analytical Methodologies for Research and Characterization

High-Resolution Spectroscopic Techniques (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)

High-resolution spectroscopic techniques are indispensable tools for the unambiguous identification and structural analysis of organic compounds. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the molecular framework and composition of 2-(3-Methoxy-5-methylphenoxy)acetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides insight into the chemical environment of atomic nuclei, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). While a specific NMR spectrum for this compound is not publicly documented, the expected chemical shifts and coupling patterns can be predicted based on the analysis of similar structures. For instance, in a related compound, 2-(4-chloro-3-formylphenoxy)acetic acid, the protons of the methylene (B1212753) group in the acetic acid residue appear as distinct signals in the ¹H NMR spectrum unimi.it. Similarly, for 2-(5-acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic acid, the carboxymethylene fragment protons are observed at characteristic chemical shifts of 3.89 ppm and 12.57 ppm wikipedia.org. In the ¹³C NMR spectrum of a complex thiopyrano[2,3-d]thiazole derivative containing a phenoxyacetic acid moiety, the signal for the methylene group carbon of the acetic acid residue was identified at 65.9 ppm mdpi.com.

For this compound, one would expect to observe distinct signals for the aromatic protons, the methoxy (B1213986) group protons, the methyl group protons, and the methylene protons of the acetic acid moiety in the ¹H NMR spectrum. The ¹³C NMR spectrum would correspondingly show signals for each unique carbon atom in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of a related compound, 2-methoxy-5-methylphenol, acetate, a molecular ion peak is observed that corresponds to its molecular weight nist.gov. For another related compound, 2-(2-methoxy-5-methylphenyl)acetic acid, the predicted monoisotopic mass is 180.07864 Da, and its mass spectrum would be expected to show a molecular ion peak at this m/z value uni.lu. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For example, in the analysis of ortho-methyl ether primary aromatic amines, the loss of a methyl or methoxy group is a common fragmentation pathway uq.edu.au.

For this compound, with a molecular formula of C₁₀H₁₂O₄, the expected molecular weight is approximately 196.20 g/mol bldpharm.com. High-resolution mass spectrometry would be able to confirm the exact molecular weight and elemental composition.

| Spectroscopic Data for Related Phenoxyacetic Acid Derivatives | |

| Compound | ¹H NMR (ppm) |

| 2-(5-acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic acid wikipedia.org | 3.89 (carboxymethylene), 12.57 (carboxymethylene) |

| Compound | ¹³C NMR (ppm) |

| rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d]thiazol-7-yl]phenoxy]acetic acid mdpi.com | 65.9 (methylene carbon of acetic acid residue) |

| Compound | Mass Spectrometry (m/z) |

| 2-(2-methoxy-5-methylphenyl)acetic acid (Predicted) uni.lu | 180.07864 (Monoisotopic Mass) |

Chromatographic Techniques for Compound Separation and Quantification (e.g., HPLC-MS/MS)

Chromatographic techniques are essential for the separation, identification, and quantification of this compound from complex mixtures, as well as for assessing its purity. High-Performance Liquid Chromatography (HPLC), particularly when coupled with tandem mass spectrometry (MS/MS), offers high sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation of phenoxyacetic acids. The separation is typically achieved on a reverse-phase column, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture sielc.compan.olsztyn.pl. For instance, a method for the analysis of phenoxyacetic acid uses a mobile phase consisting of acetonitrile, water, and an acid such as phosphoric or formic acid sielc.com. The retention time of the compound is a key parameter for its identification. The use of ultra-high-performance liquid chromatography (UHPLC) can significantly reduce analysis time and improve resolution nih.gov.

HPLC-MS/MS

The coupling of HPLC with tandem mass spectrometry (HPLC-MS/MS) provides a highly sensitive and specific method for the analysis of phenoxyacetic acids, even at very low concentrations nih.gov. This technique is particularly useful for the analysis of these compounds in complex matrices like environmental or biological samples. The mass spectrometer is typically operated in the selected reaction monitoring (SRM) mode, which allows for the highly selective detection and quantification of the target analyte nih.gov. A sensitive UHPLC-MS/MS method has been developed for the determination of ten phenoxyacetic acid herbicides and their transformation products in groundwater, with limits of detection in the low ng/L range nih.gov.

| HPLC Conditions for Analysis of Related Phenoxyacetic Acids | |

| Compound | Column |

| Phenoxyacetic acid sielc.com | Newcrom R1 |

| Phenoxyacetic acid herbicides nih.gov | Not specified |

| Phenoxyacetic acid herbicides and transformation products nih.gov | UHPLC column |

Crystallographic Analysis of this compound and its Complexes

Crystallographic analysis, specifically X-ray crystallography, is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique can provide precise information on bond lengths, bond angles, and the conformation of the molecule, as well as details about intermolecular interactions in the crystal lattice.

While no specific crystallographic data for this compound has been found in the public domain, studies on related phenoxyacetic acid derivatives have been reported. For example, the crystal structure of (2-Methylphenoxy)acetic acid has been determined, revealing that the molecules form dimeric structures through hydrogen bonding between the carboxylic acid groups of two centrosymmetrically related molecules uq.edu.au. Such studies provide valuable insights into the potential solid-state structure and intermolecular interactions of this compound. The formation of co-crystals or complexes with other molecules could also be investigated to explore different crystal packing arrangements and intermolecular interactions.

Advanced Purity Assessment and Stereochemical Analysis

Ensuring the purity of a chemical compound is crucial for its reliable use in research and other applications. Advanced analytical techniques are employed to assess the purity of this compound and to analyze its stereochemical properties if applicable.

Purity Assessment

The purity of this compound can be determined using a combination of the techniques mentioned above. HPLC is a primary tool for purity assessment, where the area of the main peak corresponding to the compound is compared to the total area of all peaks in the chromatogram. High-resolution NMR can also be used for purity determination by integrating the signals of the compound against those of a known internal standard.

Stereochemical Analysis

This compound itself is not chiral and therefore does not have stereoisomers. However, if it were to be used in the synthesis of a chiral molecule, or if chiral derivatives were to be prepared, the analysis of the resulting stereoisomers would be necessary. Chiral HPLC, which utilizes a chiral stationary phase, is a powerful technique for the separation and quantification of enantiomers and diastereomers.

Future Research Directions and Translational Perspectives

Development of Next-Generation Phenoxyacetic Acid-Based Research Tools

The phenoxyacetic acid framework is a valuable starting point for the creation of sophisticated research tools. Future work could focus on modifying the 2-(3-Methoxy-5-methylphenoxy)acetic acid structure to generate chemical probes. These probes could be used to investigate biological pathways by incorporating reporter groups, such as fluorescent tags or biotin, allowing for the visualization and isolation of protein targets. Understanding the structure-activity relationships (SAR) is crucial in this process. By systematically altering the substituents on the phenoxy ring, researchers can fine-tune the binding affinity and selectivity of these tools for specific biological targets, aiding in the elucidation of complex cellular mechanisms. youtube.com

Integration into Polypharmacology and Multi-Target Compound Design Strategies

The "one-target, one-drug" paradigm is increasingly being supplemented by polypharmacology, an approach that designs single molecules to interact with multiple targets. researchgate.net This is particularly relevant for complex diseases. The structure of this compound, with its ether linkage and carboxylic acid group, offers multiple points for modification to achieve a desired multi-target profile. wikipedia.org

Future research could computationally model and then synthesize derivatives of this compound to simultaneously modulate several disease-relevant proteins, such as kinases or G-protein coupled receptors. nih.govnih.gov For instance, derivatives of phenoxyacetic acids have been explored as allosteric modulators of hemoglobin and as selective COX-2 inhibitors, demonstrating the scaffold's versatility. mdpi.comnih.gov By designing compounds that hit a specific combination of targets, it may be possible to achieve synergistic therapeutic effects or to mitigate off-target effects, a significant challenge in drug development. nih.gov

Applications in Agrochemical Innovation and Sustainable Agriculture

Phenoxyacetic acids are historically significant in agriculture, with compounds like 2,4-D being widely used as herbicides. thestatesman.com They function by disrupting plant growth processes. starskychemical.com Future research on this compound could explore its potential as a novel agrochemical. The specific substitution pattern might confer selectivity for certain weed species while leaving crops unharmed, a key goal in modern agriculture.

Furthermore, there is a growing demand for sustainable agricultural practices. Research could focus on the biodegradability of this compound and its derivatives in soil. nih.gov The development of phenoxyacetic acids that are effective at lower concentrations and have a shorter environmental persistence would represent a significant advance. nih.gov Innovations in this area could also involve using these compounds as plant growth regulators to enhance crop yield and resilience. starskychemical.com

Novel Therapeutic Area Exploration

The phenoxyacetic acid scaffold has been the basis for drugs with various therapeutic applications, including lipid-lowering agents and even compounds investigated for their role in cancer therapy and as antidiabetic agents. mdpi.comnih.gov Research into this compound and its analogues could uncover novel therapeutic uses.

For example, derivatives of this class have been investigated as:

Anticancer Agents: Some phenoxyacetamide derivatives have been shown to induce apoptosis in cancer cells. mdpi.com

Antidiabetic Agents: Certain phenoxyacetic acid derivatives act as agonists for the free fatty acid receptor 1 (FFA1), a target for type 2 diabetes treatment. nih.gov

Radiotherapy Sensitizers: By modulating hemoglobin to increase oxygen delivery to hypoxic tumors, some phenoxyacetic acids can enhance the effectiveness of radiation therapy. mdpi.com

Exploratory screening of this compound in various disease models could identify unexpected activities, opening up new avenues for therapeutic development.

Strategic Approaches for Lead Optimization in Preclinical Development

Should this compound or a related derivative show promise in a biological screen, it would become a "lead" compound. The process of lead optimization involves iteratively modifying the molecule's structure to improve its drug-like properties. youtube.com

Key optimization strategies would include:

Improving Potency and Selectivity: Minor structural changes, guided by computational modeling and SAR studies, can significantly enhance the compound's activity against its intended target while minimizing interactions with other proteins. youtube.com

Enhancing Pharmacokinetic Properties: Modifications can be made to improve absorption, distribution, metabolism, and excretion (ADME) profiles. This might involve altering lipophilicity or introducing metabolic "soft spots" or "hard spots" to control the compound's half-life. youtube.com

Structural Simplification: Sometimes, complex natural products can be simplified to a core scaffold that retains activity but is easier to synthesize, a strategy that could be applied to complex phenoxyacetic acid derivatives. nih.gov

This multi-parameter optimization is a crucial step in translating a promising discovery into a viable preclinical candidate. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(3-Methoxy-5-methylphenoxy)acetic acid in laboratory settings?

- Methodology : The compound can be synthesized via regioselective substitution reactions. For example, bromination of 4-methoxyphenylacetic acid using bromine in acetic acid yields brominated intermediates, which can undergo further substitution with methyl groups under controlled conditions. Reaction parameters such as temperature (room temperature), solvent (acetic acid), and stoichiometry of bromine (1:1 molar ratio) are critical for regioselectivity .

- Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) and purify intermediates via recrystallization to minimize by-products.

Q. How should this compound be stored to maintain stability?

- Storage Guidelines :

- Conditions : Store in a cool, dry environment (<25°C) away from heat and moisture.

- Incompatibilities : Avoid contact with strong acids/alkalis, oxidizing agents (e.g., KMnO₄), and reducing agents (e.g., LiAlH₄) to prevent decomposition .

- Handling : Use inert atmosphere (e.g., N₂) for hygroscopic samples.

Q. What safety precautions are necessary when handling this compound?

- Safety Protocol :

- PPE : Wear gloves, lab coat, and eye protection.

- Ventilation : Use a fume hood to avoid inhalation.

- Emergency Measures : Rinse exposed skin/eyes with water for 15 minutes; consult SDS for GHS hazard classifications (e.g., skin/eye irritation potential) .

Advanced Research Questions

Q. How can regioselectivity be controlled during the synthesis of substituted phenoxyacetic acid derivatives?

- Experimental Design :

- Reagent Choice : Use electrophilic bromine in acetic acid to favor para-substitution on the methoxy-phenyl ring .

- Steric Effects : Introduce bulky substituents (e.g., methyl groups) to direct reactions to less hindered positions.

- Data Analysis : Validate regioselectivity via H NMR (e.g., aromatic proton splitting patterns) and X-ray crystallography .

Q. What analytical techniques are suitable for characterizing this compound and its derivatives?

- Analytical Workflow :

Q. How do hydrogen-bonding motifs influence the crystal structure of this compound?

- Structural Insights :

- Centrosymmetric dimers form via O–H···O hydrogen bonds between carboxylic acid groups, stabilizing the lattice.

- Dihedral angles between the phenyl ring and acetic acid moiety (~78°) indicate steric constraints impacting molecular conformation .

Q. What strategies optimize the compound's bioactivity for therapeutic applications?

- Structure-Activity Relationship (SAR) :

- Substituent Effects : Introduce electron-withdrawing groups (e.g., Br) to enhance binding to biological targets, as seen in Combretastatin A-4 derivatives .

- Biological Testing : Screen derivatives in vitro for uricosuric or antimitotic activity using cell-based assays .

Data Contradictions & Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.